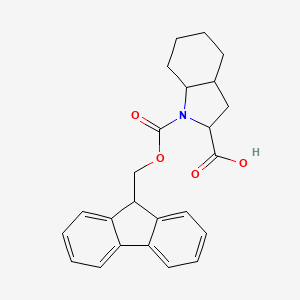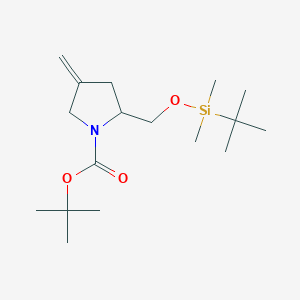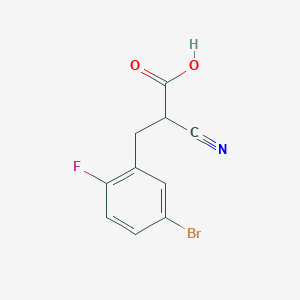
2,2'-Dioctyldiphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dioctyldiphenylamine: is an organic compound with the molecular formula C28H43N . It is a substituted aniline, characterized by the presence of two octyl groups attached to the diphenylamine structure. This compound is known for its applications as an antioxidant, stabilizer, and catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dioctyldiphenylamine typically involves the alkylation of diphenylamine with octanol. The reaction is catalyzed by an alkylation catalyst, such as sulfuric acid or other strong acids. The process can be summarized as follows :
Alkylation Reaction: Diphenylamine is reacted with octanol in the presence of a catalyst at elevated temperatures (140-160°C). This results in the formation of 2,2’-Dioctyldiphenylamine.
Decatalyzing: After the reaction, the mixture is cooled, and a decatalyzing agent is added to remove the catalyst residues.
Distillation and Purification: The reaction mixture is distilled to separate the desired product from impurities. The fractions at the target boiling point are collected to obtain high-purity 2,2’-Dioctyldiphenylamine.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dioctyldiphenylamine follows similar steps but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dioctyldiphenylamine undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: It can undergo substitution reactions where the octyl groups or the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2,2’-Dioctyldiphenylamine has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 2,2’-Dioctyldiphenylamine primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to materials and biological systems. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting the integrity of the materials or biological samples .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylamine: A parent compound with similar antioxidant properties but without the octyl groups.
Octylated Diphenylamines: Other derivatives with varying numbers of octyl groups attached to the diphenylamine structure.
Uniqueness
2,2’-Dioctyldiphenylamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to its parent compound, diphenylamine. The presence of two octyl groups increases its solubility in non-polar solvents and enhances its stability under various conditions .
Propiedades
Número CAS |
52033-45-1 |
|---|---|
Fórmula molecular |
C28H43N |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
2-octyl-N-(2-octylphenyl)aniline |
InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)29-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24,29H,3-14,19-20H2,1-2H3 |
Clave InChI |
FOUNRKRNEDRUPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B12279347.png)

![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)




![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)


